An In-depth Technical Guide to the Chemical Properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
An In-depth Technical Guide to the Chemical Properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
This guide provides a comprehensive technical overview of the chemical properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a molecule of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific compound is emerging, this document synthesizes data from closely related analogs and foundational principles of pyrazole chemistry to offer a robust predictive analysis for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the development of drugs across various disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] The introduction of a fluorophenyl moiety can further enhance the pharmacological profile of these molecules by improving metabolic stability and binding affinity to biological targets.[6][7] This guide focuses on the specific chemical properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, providing insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
The structure of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol features a pyrazol-4-ol core N-alkylated with a 4-fluorobenzyl group. This substitution pattern is crucial in defining its chemical behavior and biological activity.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H9FN2O | Based on atomic composition. |
| Molecular Weight | 192.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar pyrazole derivatives are solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The polar pyrazol-4-ol group may impart some water solubility, while the aromatic rings suggest solubility in organic solvents. |
| pKa | The pyrazol-4-ol proton is expected to be weakly acidic. The pyrazole ring nitrogens are weakly basic. | The phenolic-like hydroxyl group will have an acidic pKa. The basicity of the pyrazole nitrogens is a known characteristic of this heterocycle.[8] |
Synthesis Strategies
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol can be approached through several established methods for N-alkylation of pyrazoles. The regioselectivity of the alkylation is a key consideration in the synthetic design.
General Synthetic Approach
A common and effective method involves the N-alkylation of a pre-formed pyrazol-4-ol precursor.
Caption: General synthetic route to 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.
Detailed Experimental Protocol (Predictive)
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Preparation of the Pyrazole Precursor: Synthesis of the pyrazol-4-ol starting material can be achieved through various methods, such as the cyclocondensation of a β-ketoester with hydrazine.
-
N-Alkylation Reaction:
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To a solution of pyrazol-4-ol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen.
-
Add 4-fluorobenzyl halide (chloride, bromide, or iodide) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.
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Chemical Reactivity
The reactivity of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is governed by the functional groups present: the pyrazol-4-ol moiety and the 4-fluorobenzyl group.
Reactions of the Pyrazol-4-ol Group
The hydroxyl group at the 4-position of the pyrazole ring imparts reactivity similar to that of a phenol.
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Etherification: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to modulate the compound's physicochemical properties and biological activity.
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Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and formylation, primarily at the 5-position.[8]
Tautomerism
It is important to note that pyrazol-4-ols can exist in equilibrium with their keto tautomers, pyrazol-5-ones.[9] The position of this equilibrium is influenced by the solvent and the nature of the substituents.[9]
Caption: Enol-keto tautomerism of the pyrazol-4-ol system.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[6][10][11]
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR | δ ~5.2 ppm (s, 2H)δ ~7.0-7.4 ppm (m, 4H)δ ~7.5 ppm (s, 1H)δ ~7.8 ppm (s, 1H)δ ~9.5 ppm (s, 1H) | Methylene protons of the benzyl group.Aromatic protons of the fluorophenyl ring.Proton at C5 of the pyrazole ring.Proton at C3 of the pyrazole ring.Hydroxyl proton (exchangeable with D₂O). |
| ¹³C NMR | δ ~50 ppmδ ~115-130 ppmδ ~160-164 ppm (d, ¹JCF) | Methylene carbon.Aromatic carbons of the fluorophenyl ring and pyrazole ring.Carbon bearing the fluorine atom, showing characteristic coupling.[6] |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (broad)~3100-3000~1600, 1500, 1450~1220 | O-H stretching of the hydroxyl group.Aromatic C-H stretching.C=C and C=N stretching of the aromatic rings.C-F stretching.[6] |
| Mass Spec (ESI+) | m/z 193.07 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |
Potential Applications in Drug Development
The structural features of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol suggest its potential as a valuable scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities.[2][8]
-
Kinase Inhibitors: Many N-aryl and N-benzyl pyrazoles have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][12]
-
Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[5][7] Compounds with this scaffold have shown potential as inhibitors of inflammatory pathways.[13][14]
-
Antimicrobial Agents: Pyrazole derivatives have also been explored for their antibacterial and antifungal properties.[2][15]
The 4-fluorobenzyl group can enhance binding to target proteins through favorable interactions and improve metabolic stability, making this compound an attractive candidate for further investigation in various therapeutic areas.[7]
Conclusion
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is a promising heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its predicted chemical properties, including synthesis, reactivity, and spectroscopic characteristics, based on the well-established chemistry of related pyrazole derivatives. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of this and similar molecules for therapeutic applications.
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